molecular formula C17H24N2O2 B2544342 N1-cycloheptyl-N2-(3,5-dimethylphenyl)oxalamide CAS No. 864837-48-9

N1-cycloheptyl-N2-(3,5-dimethylphenyl)oxalamide

Cat. No.: B2544342
CAS No.: 864837-48-9
M. Wt: 288.391
InChI Key: FTOLEVIZRNWJNC-UHFFFAOYSA-N
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Description

N1-cycloheptyl-N2-(3,5-dimethylphenyl)oxalamide is an organic compound with a complex structure that includes a cycloheptyl group and a 3,5-dimethylphenyl group attached to an oxalamide core

Future Directions

: Practical Guidelines for the Comprehensive Analysis of ChIP-seq Data : What Is N-cycloheptyl-N’-(3,5-dimethylphenyl)oxamide : Buy N-cycloheptyl-N’-(3,5-dimethylphenyl)oxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cycloheptyl-N2-(3,5-dimethylphenyl)oxalamide typically involves the reaction of cycloheptylamine with 3,5-dimethylphenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions, usually at room temperature, to ensure the formation of the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-cycloheptyl-N2-(3,5-dimethylphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N1-cycloheptyl-N2-(3,5-dimethylphenyl)oxalamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-cycloheptyl-N2-(3,5-dimethylphenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-cycloheptyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide
  • N1-cycloheptyl-N2-(2-methoxybenzyl)oxalamide
  • N1-cycloheptyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide

Uniqueness

N1-cycloheptyl-N2-(3,5-dimethylphenyl)oxalamide is unique due to its specific structural features, such as the presence of both cycloheptyl and 3,5-dimethylphenyl groups

Properties

IUPAC Name

N-cycloheptyl-N'-(3,5-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-12-9-13(2)11-15(10-12)19-17(21)16(20)18-14-7-5-3-4-6-8-14/h9-11,14H,3-8H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOLEVIZRNWJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NC2CCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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